molecular formula C23H29N5O4S B11329442 N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-2,5-diethoxybenzenesulfonamide

N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-2,5-diethoxybenzenesulfonamide

Cat. No.: B11329442
M. Wt: 471.6 g/mol
InChI Key: FKUUOIUAIZYEAL-UHFFFAOYSA-N
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Description

N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2,5-DIETHOXYBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry This compound, in particular, features a pyrimidine core, which is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2,5-DIETHOXYBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the nucleophilic substitution reaction of 4,6-dichloropyrimidine with dimethylamine to introduce the dimethylamino group. This is followed by the coupling of the resulting intermediate with 4-aminophenyl-2,5-diethoxybenzenesulfonamide under appropriate conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2,5-DIETHOXYBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2,5-DIETHOXYBENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2,5-DIETHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the dimethylamino and diethoxybenzene groups enhances its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific target being investigated .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[4-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-2,5-DIETHOXYBENZENE-1-SULFONAMIDE
  • N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-N’-(3-FLUORO-4-METHYLPHENYL)UREA
  • 2,4-DIAMINO-6-DIMETHYLAMINO-1,3,5-TRIAZINE

Uniqueness

N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2,5-DIETHOXYBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H29N5O4S

Molecular Weight

471.6 g/mol

IUPAC Name

N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-2,5-diethoxybenzenesulfonamide

InChI

InChI=1S/C23H29N5O4S/c1-6-31-19-12-13-20(32-7-2)21(14-19)33(29,30)27-18-10-8-17(9-11-18)26-22-15-23(28(4)5)25-16(3)24-22/h8-15,27H,6-7H2,1-5H3,(H,24,25,26)

InChI Key

FKUUOIUAIZYEAL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N(C)C

Origin of Product

United States

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